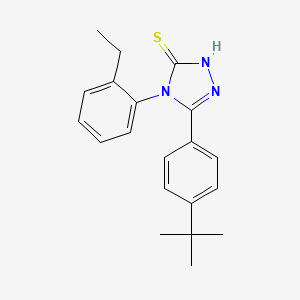![molecular formula C14H14N2O3S B5701284 [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5701284.png)
[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid, also known as FMTPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMTPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In
作用机制
[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting the activity of COX-2, [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, which play a key role in the inflammatory response. [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid has also been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to reduce the production of reactive oxygen species (ROS), which play a key role in the inflammatory response.
实验室实验的优点和局限性
[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. However, [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid also has some limitations. It has been shown to have poor solubility in water, which can make it difficult to administer in vivo. Additionally, [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to have a short half-life, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the study of [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid. One potential direction is the development of more effective delivery methods for [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid, such as the use of nanoparticles or liposomes. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid, which could help to optimize its therapeutic efficacy. Additionally, the study of the potential synergistic effects of [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid with other anti-inflammatory agents could lead to the development of more effective combination therapies for the treatment of inflammatory diseases.
合成方法
[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid can be synthesized using a variety of methods, including the reaction of 4-aminophenylacetic acid with furfuryl isothiocyanate and subsequent treatment with hydrochloric acid. Another method involves the reaction of 4-nitrophenylacetic acid with furfurylamine, followed by reduction with hydrogen gas in the presence of palladium on carbon. Both methods have been shown to produce [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid with high yields and purity.
科学研究应用
[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a key role in the inflammatory response.
属性
IUPAC Name |
2-[4-(furan-2-ylmethylcarbamothioylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-13(18)8-10-3-5-11(6-4-10)16-14(20)15-9-12-2-1-7-19-12/h1-7H,8-9H2,(H,17,18)(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVCRMPLPJLEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)
![1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5701215.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B5701242.png)
![4-methyl-1-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperidine](/img/structure/B5701248.png)

![1-[6-methyl-4-(4-methyl-1-piperazinyl)-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701276.png)
![{[5-(4-bromophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5701286.png)
![4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5701298.png)
![N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5701304.png)

![2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5701318.png)